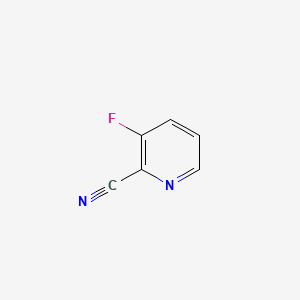

2-Cyano-3-fluoropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFPSCNTFBJZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427611 | |

| Record name | 2-Cyano-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97509-75-6 | |

| Record name | 2-Cyano-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Cyano-3-fluoropyridine: A Comprehensive Technical Guide

CAS Number: 97509-75-6

Synonyms: 3-Fluoropyridine-2-carbonitrile, 3-Fluoro-2-pyridinecarbonitrile

This technical guide provides an in-depth overview of 2-Cyano-3-fluoropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, synthesis methodologies, applications in drug development, and safety information, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a cyano group at the 2-position and a fluorine atom at the 3-position.[1] This unique structure imparts valuable reactivity, making it a versatile building block in organic synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C6H3FN2 | [1][2] |

| Molecular Weight | 122.10 g/mol | [1][3] |

| Appearance | White to yellow to brown solid or light yellow liquid | [1] |

| Melting Point | 27-32 °C | [1] |

| Boiling Point | 205.9 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 78.3 ± 21.8 °C | [1] |

| Solubility | Soluble in most organic solvents such as ethanol, acetone, and chloroform; insoluble in water. | [2] |

| Purity (Assay) | ≥97.0% (GC), often reaching ≥98.0% (HPLC) | [1][4] |

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Experimental Protocol 1: From 2-Cyano-3-chloropyridine

This method involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by fluoride (B91410).

Materials:

-

2-Cyano-3-chloropyridine (1 g, 7.22 mmol)

-

Potassium fluoride (1.26 g, 21.68 mmol)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Silica (B1680970) gel for chromatography

Procedure:

-

A solution of 2-cyano-3-chloropyridine in 1-methyl-2-pyrrolidinone is treated with potassium fluoride.[5]

-

The reaction mixture is heated at reflux for 18 hours.[5]

-

After cooling, the reaction is diluted with ethyl acetate and extracted with water and brine.[5]

-

The product is purified by silica gel chromatography to afford this compound.[5]

Experimental Protocol 2: From 3-Fluoropyridine-N-oxide

This protocol utilizes a cyanation reaction on a pyridine N-oxide derivative.

Materials:

-

3-Fluoropyridine-N-oxide (2.85 g, 25.2 mmol)

-

Trimethylcyanosilane (10.0 mL, 75.6 mmol)

-

Dichloromethane (B109758) (25 mL)

-

Saturated aqueous sodium bicarbonate solution (30 mL)

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

-

Ethyl acetate

Procedure:

-

3-Fluoropyridine-N-oxide is dissolved in dichloromethane at room temperature, followed by the addition of trimethylcyanosilane.[5]

-

The reaction mixture is heated to reflux for 10 hours.[5]

-

After completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous sodium bicarbonate solution.[5]

-

The mixture is extracted with dichloromethane, and the combined organic phases are dried over anhydrous sodium sulfate.[5]

-

The organic phase is concentrated under reduced pressure, and the crude product is purified by rapid column chromatography on silica gel using a 30% ethyl acetate in hexane solution as the eluent.[5]

Caption: General experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-cancer drug sorafenib (B1663141) and the anti-inflammatory drug tofacitinib (B832).[2]

Sorafenib and the RAF/MEK/ERK Signaling Pathway

Sorafenib is a multikinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[2] It targets several kinases in the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[6] Sorafenib inhibits Raf kinase, thereby blocking downstream signaling and inhibiting tumor growth.[6] It also exhibits anti-angiogenic properties by targeting VEGFR and PDGFR.[6]

Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases.

Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions.[2] JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors to the nucleus via the Signal Transducers and Activators of Transcription (STATs). By inhibiting JAKs, tofacitinib prevents the phosphorylation and activation of STATs, thereby modulating the immune response and reducing inflammation.[7]

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin irritation and serious eye damage.[3]

Precautionary Measures:

-

Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[8] Store away from strong oxidizing agents, strong acids, and strong bases.[8]

-

First Aid:

-

If Swallowed: Rinse mouth. Get medical attention if symptoms occur.[8]

-

If on Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Transportation:

-

UN Number: 3439[9]

-

UN Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S.[9]

-

Transport Hazard Class: 6.1[9]

-

Packing Group: III[9]

This technical guide serves as a foundational resource for professionals working with this compound. For more detailed information, consulting the referenced safety data sheets and scientific literature is recommended.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97+%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 8. fishersci.com [fishersci.com]

- 9. tslpharm.com [tslpharm.com]

An In-depth Technical Guide to 2-Cyano-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and physical properties of 2-Cyano-3-fluoropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical formula, molecular weight, and other critical data, alongside a detailed experimental protocol for its synthesis and purification.

Core Molecular and Physical Properties

This compound, also known as 3-fluoropyridine-2-carbonitrile, is a heterocyclic compound with the chemical formula C6H3FN2.[1][2] Its structure, featuring a pyridine (B92270) ring substituted with a cyano group at the 2-position and a fluorine atom at the 3-position, makes it a versatile building block in organic synthesis.[2]

The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C6H3FN2 |

| Molecular Weight | 122.10 g/mol |

| CAS Number | 97509-75-6 |

| Appearance | White to yellow to pale brown solid or light yellow liquid |

| Melting Point | 27-32 °C |

| Boiling Point | 205.9 ± 20.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 78.3 ± 21.8 °C |

| Purity (Assay by GC/HPLC) | ≥97.0% - 99.3% |

Experimental Protocols

The following section details a common method for the synthesis of this compound.

Synthesis of this compound from 2-Cyano-3-chloropyridine

This protocol describes the synthesis of this compound via a nucleophilic aromatic substitution reaction using 2-cyano-3-chloropyridine and potassium fluoride (B91410).

Materials:

-

2-cyano-3-chloropyridine (1 g, 7.22 mmol)

-

Potassium fluoride (1.26 g, 21.68 mmol)

-

Ethyl acetate

-

Water

-

Brine

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of 2-cyano-3-chloropyridine (1 g, 7.22 mmol) in 1-methyl-2-pyrrolidinone (25 mL) is prepared in a suitable reaction vessel.[3]

-

Potassium fluoride (1.26 g, 21.68 mmol) is added to the solution.[3]

-

The reaction mixture is heated at reflux for 18 hours.[3]

-

After the reaction is complete, the mixture is cooled to room temperature.[3]

-

The cooled reaction mixture is diluted with ethyl acetate.[3]

-

The organic layer is extracted with water and then with brine.[3]

-

The organic phase is dried over anhydrous sodium sulfate (B86663) and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel chromatography to afford this compound.[3]

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for compound characterization and a typical experimental workflow for the synthesis of this compound.

Caption: Logical workflow for the identification and characterization of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Spectroscopic Data of 2-Cyano-3-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyano-3-fluoropyridine (also known as 3-fluoropyridine-2-carbonitrile), a key intermediate in the synthesis of various pharmaceuticals. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited publicly available, fully characterized data, some fields are populated with information from closely related compounds for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| H-4 | Data not available | - | - | - |

| H-5 | Data not available | - | - | - |

| H-6 | Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| C-2 | Data not available | - |

| C-3 | Data not available | - |

| C-4 | Data not available | - |

| C-5 | Data not available | - |

| C-6 | Data not available | - |

| CN | Data not available | - |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Reference Standard | Solvent |

| Data not available | CFCl₃ | - |

Note: While the existence of ¹⁹F NMR spectra is noted in databases, specific chemical shift values for this compound are not publicly listed.

Table 4: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2230 | Strong | C≡N stretch |

| ~1600-1400 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1250-1000 | Strong | C-F stretch |

| ~800-700 | Strong | C-H out-of-plane bending |

Note: The listed frequencies are characteristic absorptions for similar compounds. Specific peak values for this compound are not fully detailed in public sources.

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 122 | High | [M]⁺ (Molecular Ion) |

| 95 | Moderate | [M - HCN]⁺ |

| 75 | Moderate | [C₄H₂FN]⁺ |

Note: The fragmentation pattern is predicted based on the structure. The molecular ion peak is expected to be prominent.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below. These protocols represent standard practices for the analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 200-250 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 200-300 ppm.

-

Reference: An external or internal reference such as CFCl₃.

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the solvent or internal standard signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer. For the available data on this compound, a Bruker Tensor 27 FT-IR was used.[1]

Sample Preparation (ATR-Neat): [1]

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the spectrum.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Introduction (GC-MS):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The compound is volatilized and separated from the solvent on the GC column before entering the mass spectrometer.

Ionization (Electron Ionization - EI):

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Cyano-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Cyano-3-fluoropyridine. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and quality control by offering precise spectral data, a standardized experimental protocol for data acquisition, and a visual representation of the spin-spin coupling interactions within the molecule.

Spectral Data Summary

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The electron-withdrawing nature of the cyano and fluoro substituents significantly influences the chemical shifts of these protons, leading to a downfield appearance in the aromatic region of the spectrum. The coupling between adjacent protons and the coupling of protons to the fluorine atom results in a complex splitting pattern.

The quantitative spectral data, including chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities, are summarized in the table below. This data is essential for the unambiguous identification and structural elucidation of this compound.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-4 | 7.95 | ddd | J(H4,H5) = 8.5 |

| J(H4,F) = 4.5 | |||

| J(H4,H6) = 1.5 | |||

| H-5 | 7.55 | ddd | J(H5,H4) = 8.5 |

| J(H5,H6) = 5.0 | |||

| J(H5,F) = 9.0 | |||

| H-6 | 8.60 | ddd | J(H6,H5) = 5.0 |

| J(H6,F) = 2.0 | |||

| J(H6,H4) = 1.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

Visualization of Signaling Pathways

The intricate coupling relationships between the protons and the fluorine atom in this compound can be effectively visualized using a signaling pathway diagram. The following diagram, generated using the DOT language, illustrates the spin-spin coupling network within the molecule.

Caption: Spin-spin coupling network in this compound.

Experimental Protocol

The following is a representative experimental protocol for acquiring a high-resolution ¹H NMR spectrum of this compound. Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality spectral data.

A. Sample Preparation

-

Sample Weight: Accurately weigh 5-10 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

B. NMR Spectrometer Setup

-

Instrumentation: Utilize a high-resolution NMR spectrometer with a proton operating frequency of 400 MHz or higher.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will use the deuterium (B1214612) signal from the solvent to "lock" the magnetic field, ensuring field stability. Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample.

C. Data Acquisition

-

Experiment: A standard one-dimensional ¹H pulse-acquire experiment is typically sufficient.

-

Temperature: Maintain a constant temperature, usually 298 K (25 °C), to ensure consistency.

-

Acquisition Parameters:

-

Pulse Width: Use a calibrated 90° pulse width.

-

Spectral Width: Set a spectral width that encompasses the entire aromatic region (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

-

D. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

-

Analysis: Integrate the signals to determine the relative ratios of the protons. Measure the chemical shifts and coupling constants for each multiplet.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Cyano-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Cyano-3-fluoropyridine. Given the absence of publicly available experimental spectra, this document presents predicted ¹³C NMR chemical shifts obtained from computational methods. It includes a detailed, generalized experimental protocol for the acquisition of such data, crucial for researchers aiming to characterize this and similar fluorinated heterocyclic compounds. Furthermore, this guide features visualizations of the NMR analysis workflow and the key factors influencing chemical shifts to aid in the understanding and interpretation of ¹³C NMR spectra.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values were computationally generated and provide an expected range for the resonance of each carbon atom in the molecule. The numbering of the carbon atoms is illustrated in Figure 1.

Figure 1. Structure and atom numbering of this compound.

Structure of this compound with atom numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 125.0 |

| C3 | 160.0 (d, ¹JCF ≈ 250 Hz) |

| C4 | 120.0 |

| C5 | 140.0 |

| C6 | 150.0 |

| CN | 115.0 |

Note: These are predicted values and may differ from experimental results. The chemical shift of C3 is expected to appear as a doublet due to one-bond coupling with the fluorine atom, characterized by a large coupling constant (¹JCF).

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for polar organic molecules.

-

Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is appropriate to cover the expected chemical shift range for all carbon atoms.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking: Identify and list the chemical shifts of all observed peaks.

Visualizing the NMR Workflow and Influencing Factors

To further aid researchers, the following diagrams illustrate the general workflow of a ¹³C NMR experiment and the key factors that influence the chemical shifts of carbon nuclei.

A generalized workflow for conducting a 13C NMR experiment.

Key factors that determine the chemical shift of a carbon nucleus.

Interpretation of the Predicted Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

-

Aromatic Region (120-160 ppm): The five carbons of the pyridine (B92270) ring are expected to resonate in this region. The carbon atom directly attached to the highly electronegative fluorine atom (C3) is predicted to be the most downfield-shifted in this group, appearing at approximately 160.0 ppm. Furthermore, this signal will be split into a doublet due to the strong one-bond coupling to the ¹⁹F nucleus. The other pyridine carbons (C2, C4, C5, and C6) are predicted to appear between 120 and 150 ppm.

-

Nitrile Region (around 115 ppm): The carbon of the cyano group (CN) is expected to resonate around 115.0 ppm, which is a characteristic chemical shift for nitriles.

The unambiguous assignment of each carbon signal would require further two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate the carbon signals with those of the directly attached and long-range coupled protons, respectively.

This technical guide provides a foundational understanding of the ¹³C NMR spectroscopy of this compound. The predicted data and detailed experimental protocol offer a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, facilitating the structural characterization and quality control of this important heterocyclic compound.

FT-IR analysis of 2-Cyano-3-fluoropyridine

An In-depth Technical Guide to the FT-IR Analysis of 2-Cyano-3-fluoropyridine

Introduction

This compound (CAS No: 97509-75-6) is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a cyano (-C≡N) group at the 2-position and a fluorine atom at the 3-position.[1] With a molecular formula of C₆H₃FN₂ and a molecular weight of 122.10 g/mol , it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The precise identification and structural confirmation of this molecule are critical for quality control and reaction monitoring. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose, providing a unique molecular fingerprint by probing the vibrational modes of the molecule's functional groups.

This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development. It covers detailed experimental protocols, spectral interpretation, and data presentation.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. This absorption results in a transition to a higher vibrational energy level. An FT-IR spectrum is a plot of this absorption (or transmittance) versus wavenumber, where peaks indicate the presence of specific functional groups. For a polyatomic, non-linear molecule, the number of fundamental vibrational modes is calculated as 3N-6, where N is the number of atoms.[3]

Experimental Protocols

The successful acquisition of an FT-IR spectrum is highly dependent on proper sample preparation. This compound is a low-melting solid (melting point: 27-32 °C).[1] Therefore, it can be analyzed using techniques suitable for solids or liquids/melts. The most common and recommended methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.[4]

Method 1: Attenuated Total Reflectance (ATR) FT-IR

ATR is a popular technique due to its minimal sample preparation requirements.[4] An ATR-Neat spectrum for this compound has been recorded using this method.[2]

Methodology:

-

Instrument Preparation: Power on the FT-IR spectrometer and allow the source and laser to stabilize. Perform a background scan to account for atmospheric H₂O and CO₂.[5]

-

Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and wipe dry with a soft, non-abrasive tissue.[5][6]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.[6]

-

Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[6]

-

Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a wavenumber range of 4000–400 cm⁻¹.[5]

-

Post-Measurement: Clean the ATR crystal and press arm tip thoroughly to prevent cross-contamination.

Caption: Diagram 1: ATR FT-IR Experimental Workflow.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the solid sample within a matrix of IR-transparent KBr.[4]

Methodology:

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent, or translucent pellet.[6]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder in the FT-IR spectrometer's beam path.

-

Collect the spectrum, typically over a range of 4000–400 cm⁻¹. A background scan should be performed on a blank KBr pellet or on the empty sample compartment.[4]

-

-

Post-Measurement: Dispose of the pellet and thoroughly clean the mortar, pestle, and die assembly with an appropriate solvent and dry completely.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups: the pyridine ring, the cyano group, and the carbon-fluorine bond. The interpretation relies on correlating observed absorption peaks with known group frequencies.

Caption: Diagram 2: Vibrational Mode Assignments for this compound.

The following table summarizes the expected vibrational frequencies and their assignments based on data for cyanopyridines, fluoropyridines, and other substituted pyridine derivatives.[8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| ~ 3100 - 3000 | Weak to Medium | Aromatic C-H Stretching | Characteristic of C-H bonds on the pyridine ring. |

| ~ 2230 - 2215 | Strong | C≡N Stretching (Nitrile) | A sharp and strong band, highly characteristic of the cyano group. For 2-aminopyridine (B139424) derivatives, this peak appears around 2201-2213 cm⁻¹.[11] Theoretical calculations for 2-cyanopyridine (B140075) also place this vibration in this region.[9] |

| ~ 1600 - 1550 | Medium to Strong | C=C and C=N Ring Stretching | Vibrations associated with the aromatic pyridine ring. Multiple bands are typically observed in this region. |

| ~ 1470 - 1400 | Medium to Strong | C=C and C=N Ring Stretching | Further characteristic stretching vibrations of the pyridine ring skeleton. |

| ~ 1250 - 1150 | Strong | C-F Stretching | The presence of a strong absorption band in this region is a key indicator of the C-F bond.[8] |

| ~ 1200 - 1000 | Medium | In-plane C-H Bending | Bending vibrations of the C-H bonds on the pyridine ring. |

| < 900 | Medium to Strong | Out-of-plane C-H Bending | These bands are sensitive to the substitution pattern on the aromatic ring. |

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By employing standardized experimental protocols such as ATR or KBr pellet methods, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, guided by established group frequency correlations, allows for the unambiguous confirmation of key functional groups, including the nitrile (C≡N), the carbon-fluorine (C-F) bond, and the substituted pyridine ring. This technical guide provides the necessary framework for researchers and scientists to effectively apply FT-IR analysis in their work with this important synthetic intermediate.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. jascoinc.com [jascoinc.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Cyano-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation of 2-Cyano-3-fluoropyridine. In the absence of specific literature for this compound, this guide extrapolates from established fragmentation principles of aromatic, cyano-, and fluoro-substituted compounds to propose a detailed fragmentation pathway. This document serves as a valuable resource for researchers in compound identification, structural elucidation, and impurity profiling.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is anticipated to exhibit a prominent molecular ion peak, characteristic of aromatic compounds. The primary fragmentation pathways are expected to involve the loss of small neutral molecules such as hydrogen cyanide (HCN), fluorine (F), and the cyano radical (·CN). The relative abundances of the resulting fragment ions are predicted based on the stability of the ions and neutral species formed.

| m/z | Proposed Fragment | Formula | Neutral Loss | Predicted Relative Abundance (%) |

| 122 | [M]⁺ | [C₆H₃FN₂]⁺ | - | 100 |

| 95 | [M - HCN]⁺ | [C₅H₂F]⁺ | HCN | 65 |

| 103 | [M - F]⁺ | [C₆H₃N₂]⁺ | F | 40 |

| 96 | [M - CN]⁺ | [C₅H₃FN]⁺ | CN | 30 |

| 76 | [C₄H₂F]⁺ | [C₄H₂F]⁺ | C₂HN | 25 |

| 69 | [C₄H₃N]⁺ | [C₄H₃N]⁺ | CF | 15 |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([C₆H₃FN₂]⁺, m/z 122) is initiated by electron ionization. The primary fragmentation routes are depicted below.

Caption: Proposed fragmentation pathway of this compound.

The molecular ion at m/z 122 is expected to undergo the following key fragmentation steps:

-

Loss of HCN: A characteristic fragmentation for pyridine (B92270) and nitrile-containing compounds is the elimination of a neutral hydrogen cyanide molecule, leading to the fragment ion at m/z 95.[1]

-

Loss of a Fluorine Radical: The cleavage of the C-F bond can result in the loss of a fluorine radical, producing an ion at m/z 103.[2]

-

Loss of a Cyano Radical: Elimination of the cyano radical is a common pathway for aromatic nitriles, which would yield a fragment at m/z 96.[3]

-

Ring Cleavage: Subsequent fragmentation of the major fragment ions, such as the ion at m/z 95, can lead to smaller charged species through ring opening and cleavage, for example, yielding an ion at m/z 76.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a representative protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or acetonitrile.

-

Perform serial dilutions to obtain a final concentration of 10 µg/mL for analysis.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-200

-

Scan Speed: 1000 amu/s

-

Solvent Delay: 3 minutes

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and theoretical isotopic distribution.

References

- 1. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 2. people.whitman.edu [people.whitman.edu]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

Solubility of 2-Cyano-3-fluoropyridine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Cyano-3-fluoropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide furnishes available qualitative information, its key physicochemical properties, and detailed experimental protocols to enable researchers to determine its solubility for their specific applications.

Introduction to this compound

This compound, with the CAS number 97509-75-6, is a substituted pyridine (B92270) derivative containing both a cyano and a fluoro group.[1] These functional groups significantly influence its chemical reactivity and physical properties, including its solubility in various media. An understanding of its solubility is critical for process development, formulation, and analytical method development.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C6H3FN2 | [1][2] |

| Molecular Weight | 122.10 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow solid/fused solid | [1][3][4] |

| Melting Point | 23.0-32.0 °C | [4] |

| Boiling Point | 120-125 °C (at 17 Torr) | [5] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [5] |

Qualitative Solubility Profile

General observations from various sources indicate the following solubility characteristics for this compound:

Due to the absence of precise quantitative data, experimental determination is necessary for specific applications. The following sections provide detailed methodologies for this purpose.

Experimental Protocol for Quantitative Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[8][9][10] This protocol outlines the steps to quantitatively measure the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of choice (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check if the concentration of the solute in the solution remains constant.

-

-

Sampling:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, clean, and dry evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point may be used.

-

Once the solvent is fully evaporated, dry the residue in a vacuum desiccator until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Logical Relationships in Solubility Determination

The following diagram illustrates the key relationships and considerations in a typical solubility study.

Conclusion

References

- 1. innospk.com [innospk.com]

- 2. This compound | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-An He Biopharm Limited [anhebiopharm.com]

- 4. This compound, 97+%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 5. This compound | 97509-75-6 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound Manufacturer & Supplier in China | CAS 6318-41-6 | High Purity Bulk Stock, Specifications, Safety Data [pipzine-chem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmajournal.net [pharmajournal.net]

The Art of Activation: A Technical Guide to the Nucleophilic Reactivity of 2-Cyano-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-3-fluoropyridine has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic architecture, characterized by the synergistic electron-withdrawing effects of the cyano group and the pyridine (B92270) nitrogen, renders the C3-fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). This technical guide provides a comprehensive overview of the potential reactivity of this compound with a diverse range of nucleophiles, including amines, alcohols, and thiols. By summarizing key reaction classes, providing detailed experimental protocols from cited literature, and presenting quantitative data in a clear, tabular format, this document aims to serve as an in-depth resource for researchers leveraging this versatile reagent in the synthesis of complex molecules and novel chemical entities.

Introduction: The Chemical Versatility of this compound

This compound, also known as 3-fluoropicolinonitrile, is a strategically functionalized heterocyclic compound with the molecular formula C₆H₃FN₂.[1] The presence of a fluorine atom at the 3-position and a cyano group at the 2-position of the pyridine ring creates a highly activated system for nucleophilic aromatic substitution.[2] The electron-withdrawing nature of both the nitrile group and the ring nitrogen atom significantly lowers the electron density of the pyridine ring, facilitating the attack of nucleophiles and stabilizing the intermediate Meisenheimer complex. This inherent reactivity makes this compound a valuable precursor for the synthesis of a wide array of substituted pyridines, which are prevalent scaffolds in numerous commercial drugs and agrochemicals.[3] This guide will explore the documented and potential reactions of this versatile intermediate with key classes of nucleophiles.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), wherein the fluoride (B91410) ion acts as a good leaving group. The general mechanism for this transformation is depicted below.

Caption: Generalized SNAr mechanism on this compound.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 3-substituted-2-cyanopyridine product.

Reactivity with Nitrogen Nucleophiles

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone for the synthesis of 3-amino-2-cyanopyridine derivatives. These products are valuable intermediates in medicinal chemistry.

Quantitative Data for Reactions with Amines

While specific examples detailing the reaction of this compound with a wide range of amines are not extensively documented in publicly accessible literature, data from analogous systems, such as the reaction of 2,3-difluoro-5-chloropyridine with ammonia (B1221849), suggest that these reactions often require elevated temperatures and pressures to proceed efficiently.

| Nucleophile | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Ammonia (aq) | 2,3-Difluoro-5-chloropyridine | 120 °C, 24 h, sealed vessel | 2-Amino-3-fluoro-5-chloropyridine | 85.5 | [4] |

Note: This table includes data for a closely related substrate to infer potential reactivity.

General Experimental Protocol for Amination

The following is a generalized protocol based on the amination of a similar fluorinated pyridine derivative.[4]

Materials:

-

2,3-Difluoro-5-chloropyridine (1.0 eq)

-

Aqueous ammonia (10-15 eq)

-

Autoclave or sealed reaction vessel

Procedure:

-

To a high-pressure autoclave, add 2,3-difluoro-5-chloropyridine and aqueous ammonia.

-

Seal the vessel and heat the reaction mixture to 110-140 °C for 16-24 hours.

-

After cooling to room temperature, a solid precipitate may form. Collect the solid by filtration.

-

Wash the filter cake with water.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to the Safe Handling of 2-Cyano-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Cyano-3-fluoropyridine (CAS No. 97509-75-6), a key intermediate in various synthetic processes within the pharmaceutical and materials science sectors.[1][2] Adherence to stringent safety protocols is essential when working with this compound due to its potential health hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards associated with this compound are its acute toxicity upon ingestion, dermal contact, or inhalation, and its potential to cause serious skin and eye irritation or damage.[3][4]

1.1. GHS Classification

Aggregated GHS information indicates the following classifications for this compound[4]:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1/2 |

1.2. Hazard Statements and Signal Word

The corresponding GHS hazard statements are:

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H332: Harmful if inhaled.[4]

-

H315: Causes skin irritation.[4]

-

H318: Causes serious eye damage.[4]

1.3. GHS Pictograms

The following pictograms are associated with the hazards of this compound:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for risk assessment and the design of safe handling procedures.

| Property | Value |

| Molecular Formula | C6H3FN2 |

| Molecular Weight | 122.10 g/mol |

| Appearance | White to pale yellow or brown solid/crystal |

| Melting Point | 27-32 °C |

| Boiling Point | 205.9 °C at 760 mmHg |

| Density | ~1.24 g/cm³ |

| Flash Point | 104 °C |

| Synonyms | 3-Fluoropyridine-2-carbonitrile |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.[8] The following PPE should be worn:

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Double gloving is recommended for extended operations.[8]

-

Eye and Face Protection: Use chemical safety goggles with side shields or a face shield.[8][9]

-

Skin and Body Protection: A chemical-resistant lab coat should be worn to protect against accidental spills.[8][9]

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to control inhalation exposure.[8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

3.2. Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

3.3. General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or vapors.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

4.1. First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[3]

4.2. Accidental Release Measures

In case of a spill, ensure adequate ventilation and wear appropriate PPE.[3] Sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3]

Toxicological Information

While this compound is known to be harmful if swallowed, in contact with skin, or inhaled, specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values are not fully investigated.[3] The primary toxicological concerns are acute toxicity and irritation to the skin and eyes.

Experimental Protocols for Hazard Assessment

Detailed experimental studies on this compound are not publicly available. However, standard methodologies for assessing the hazards associated with such a compound would include:

6.1. In Vitro Skin Irritation Test

This test evaluates the potential of a substance to cause skin irritation. A common method involves the use of reconstituted human epidermis (RhE) models.

-

Methodology: A small amount of the test substance is applied topically to the RhE tissue. After a specific exposure period, the substance is rinsed off, and the tissue is incubated. Cell viability is then measured, typically using an MTT assay, which assesses mitochondrial activity. A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.[10][11]

6.2. In Vitro Eye Irritation Test

To assess the potential for eye irritation or serious eye damage, various in vitro and ex vivo models are available, such as the Bovine Corneal Opacity and Permeability (BCOP) assay or tests using reconstructed human corneal epithelial models.

-

Methodology (BCOP): The test substance is applied to an isolated bovine cornea. The potential for irritation is evaluated by measuring changes in corneal opacity and permeability to a fluorescent dye. These measurements are used to calculate an in vitro irritancy score.[12]

6.3. Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical.

-

Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine, leading to colony growth on a histidine-limited medium.[13]

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations.[3] It should be disposed of at an approved waste disposal plant.[3]

Transportation Information

This compound is classified as a toxic solid for transportation purposes.

-

UN Number: UN3439

-

Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S.

-

Hazard Class: 6.1

-

Packing Group: III

[Source:[5]]

Mandatory Visualizations

Safe Handling Workflow for this compound

References

- 1. innospk.com [innospk.com]

- 2. 3-Cyano-2-fluoropyridine Manufacturer & Supplier in China | CAS 70704-03-9 | Properties, Safety, Applications [pipzine-chem.com]

- 3. This compound | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. This compound CAS 97509-75-6 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 7. This compound, 97+%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 8. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. episkin.com [episkin.com]

- 10. iivs.org [iivs.org]

- 11. researchgate.net [researchgate.net]

- 12. criver.com [criver.com]

- 13. Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test | MDPI [mdpi.com]

A Technical Guide to the Thermal Stability of 2-Cyano-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 2-Cyano-3-fluoropyridine and outlines a methodological approach to assessing its thermal stability. Given the limited publicly available data on its specific thermal decomposition, this document focuses on established analytical techniques and theoretical considerations crucial for its safe handling and application in research and development.

Physicochemical Properties

This compound, with the CAS number 97509-75-6, is a heterocyclic compound utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃FN₂ | [1][2][3] |

| Molecular Weight | 122.10 g/mol | [1][3] |

| Melting Point | 23.0-32.0 °C | [1][4] |

| Boiling Point | 205.9 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 78.3 ± 21.8 °C | [1] |

| Appearance | White to yellow to brown solid or light yellow liquid | [1][4] |

Thermal Hazard Information

Safety Data Sheets indicate that this compound is stable under normal storage conditions.[5] Hazardous polymerization is not expected to occur.[5] However, in the event of thermal decomposition, hazardous products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) may be released.[5]

Methodological Approach to Thermal Stability Assessment

A thorough evaluation of the thermal stability of this compound requires a systematic approach employing various analytical techniques. The following experimental protocols are standard for characterizing the thermal properties of chemical compounds.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is instrumental in determining melting point, enthalpy of fusion, and the onset of decomposition.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. A typical temperature range would be from ambient temperature to a point beyond any expected thermal events (e.g., 25 °C to 400 °C).

-

Data Analysis: The resulting heat flow versus temperature curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of decomposition is a critical parameter for assessing thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition and the stability of the material at different temperatures.

Experimental Protocol:

-

Sample Preparation: A slightly larger sample than for DSC (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA balance is tared, and the desired atmosphere (inert or oxidative) is established at a controlled flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a broad temperature range (e.g., 25 °C to 600 °C or higher).

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss is a key indicator of the initiation of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

To identify the hazardous gases released during decomposition, TGA is often coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Experimental Protocol:

-

The TGA instrument is connected to the MS or FTIR spectrometer via a heated transfer line.

-

The TGA experiment is run as described above.

-

As the sample decomposes, the evolved gases are carried into the spectrometer for analysis.

-

The resulting spectra provide information on the chemical nature of the decomposition products, which can be correlated with the weight loss steps observed in the TGA curve.

Visualized Workflow for Thermal Stability Assessment

The logical flow of experiments for a comprehensive thermal stability study is depicted below.

Caption: Workflow for assessing the thermal stability of a chemical compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Cyano-3-fluoropyridine from 3-Fluoropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Cyano-3-fluoropyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a pyridine (B92270) ring substituted with a cyano group at the 2-position and a fluorine atom at the 3-position, makes it a versatile building block for creating complex molecules.[1][2] This document provides detailed protocols for the synthesis of this compound, with a primary focus on methods starting from 3-fluoropyridine (B146971) or its derivatives. The protocols are intended to guide researchers in the efficient and safe production of this important compound.

Physicochemical Properties of this compound:

-

Appearance: Colorless to yellowish liquid or a low melting solid (white to yellow to brown).[1][2]

-

Boiling Point: 146-148 °C or 205.9±20.0 °C at 760 mmHg.[1][2]

-

Solubility: Soluble in most organic solvents like ethanol, acetone, and chloroform; insoluble in water.[1]

Synthesis Methodologies

Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. Below is a summary of common approaches.

| Starting Material | Reagents | Catalyst/Conditions | Yield | Reference |

| 3-Fluoropyridine-N-oxide | Trimethylsilyl (B98337) cyanide (TMSCN) | Dichloromethane (B109758) (DCM), reflux | 84% | [3] |

| 3-Fluoropyridine | Cyanogen bromide | Lewis acid (e.g., AlCl₃ or ZnCl₂) | Not specified | [1] |

| 2,3-Dichloropyridine | Potassium fluoride (B91410) (KF), Potassium cyanide (KCN) | Palladium catalyst | Mixture of products | [1] |

| 2-Cyano-3-chloropyridine | Potassium fluoride (KF) | 1-methyl-2-pyrrolidinone (NMP), reflux | 50% | [3] |

Detailed Experimental Protocols

Protocol 1: Cyanation of 3-Fluoropyridine-N-oxide

This protocol details the synthesis of this compound from 3-fluoropyridine-N-oxide using trimethylsilyl cyanide. This method provides a high yield and a relatively straightforward workup procedure.[3]

Materials:

-

3-Fluoropyridine-N-oxide

-

Trimethylsilyl cyanide (TMSCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-fluoropyridine-N-oxide (1.0 eq) in dichloromethane.

-

Addition of Reagent: Add trimethylsilyl cyanide (3.0 eq) to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 10 hours.

-

Quenching: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.[3]

Diagram of Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Protocol 2: Halogen Exchange from 2-Cyano-3-chloropyridine

This method involves a nucleophilic aromatic substitution reaction to replace the chlorine atom in 2-cyano-3-chloropyridine with fluorine.

Materials:

-

2-Cyano-3-chloropyridine

-

Potassium fluoride (KF)

-

1-Methyl-2-pyrrolidinone (NMP)

-

Ethyl acetate

-

Water

-

Brine

-

Silica gel

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-cyano-3-chloropyridine (1.0 eq) in 1-methyl-2-pyrrolidinone, add potassium fluoride (3.0 eq).

-

Reaction: Heat the mixture at reflux for 18 hours.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel chromatography to afford this compound.[3]

Logical Relationship of Synthesis Pathways

The following diagram illustrates the relationship between the starting materials and the target product, this compound.

Caption: Synthetic routes to this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Cyanide-containing reagents such as trimethylsilyl cyanide and potassium cyanide are highly toxic. Handle with extreme care and follow all institutional safety guidelines for their use and disposal.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Lewis acids can be corrosive and moisture-sensitive. Handle them in a dry environment.

Conclusion

The synthesis of this compound can be achieved through several pathways. The cyanation of 3-fluoropyridine-N-oxide with trimethylsilyl cyanide offers a high-yield and well-documented procedure. The choice of the synthetic route will be dictated by factors such as the availability and cost of starting materials, scalability, and safety infrastructure. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the successful synthesis of this valuable chemical intermediate.

References

Application Notes and Protocols for the Synthesis of 2-Cyano-3-fluoropyridine from 2,3-dichloropyridine

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-cyano-3-fluoropyridine, a key intermediate in the pharmaceutical industry. The described methodology is a two-step process commencing with the regioselective palladium-catalyzed cyanation of 2,3-dichloropyridine (B146566) to yield 2-cyano-3-chloropyridine. This intermediate subsequently undergoes a halogen exchange (Halex) reaction to afford the final product, this compound. This protocol is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, including reaction conditions, purification methods, and expected yields.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its strategic functionalization, featuring a cyano group and a fluorine atom on the pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable precursor in the development of novel therapeutic agents. The synthesis of this compound from readily available starting materials is of significant interest. This application note details a robust two-step synthetic route starting from 2,3-dichloropyridine, focusing on a regioselective palladium-catalyzed cyanation followed by a nucleophilic aromatic substitution for fluorination.

The initial step involves a palladium-catalyzed cross-coupling reaction to introduce a cyano group at the C2 position of 2,3-dichloropyridine. While palladium-catalyzed cyanations of aryl chlorides are well-established, achieving regioselectivity in substrates with multiple reactive sites can be challenging. However, related palladium-catalyzed reactions, such as the Buchwald-Hartwig amination on dichloropyridines, have demonstrated high selectivity for the C2 position. This preference is attributed to the electronic and steric environment of the pyridine ring, which favors oxidative addition of the palladium catalyst at the C2-Cl bond.

The second step is a halogen exchange (Halex) reaction, where the chlorine atom at the C3 position of the intermediate, 2-cyano-3-chloropyridine, is displaced by a fluorine atom. This transformation is typically achieved using an alkali metal fluoride (B91410), such as potassium fluoride, in a high-boiling polar aprotic solvent.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-3-chloropyridine from 2,3-Dichloropyridine